tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a fluorosulfonylmethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorosulfonylmethyl Group: This step often involves the reaction of the piperidine derivative with a fluorosulfonylmethylating agent under controlled conditions to ensure regioselectivity and stereoselectivity.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the fluorosulfonylmethyl group.
Reduction: Reduction reactions can target the ester group or the piperidine ring, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate serves as a versatile intermediate. Its functional groups allow for further modification, making it valuable in the construction of complex molecules.
Biology and Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its piperidine ring is a common motif in many drugs, and the fluorosulfonylmethyl group can enhance biological activity or improve pharmacokinetic properties.
Industry
In the chemical industry, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its unique reactivity makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorosulfonylmethyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-[(methylsulfonyl)methyl]piperidine-1-carboxylate: Similar structure but with a methylsulfonyl group instead of a fluorosulfonyl group.
Tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate: Contains a chlorosulfonyl group, which can have different reactivity and biological properties.
Uniqueness
Tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and influence the compound’s electronic properties, making it a valuable scaffold in drug design and other applications.
Properties
CAS No. |
2348334-68-7 |
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Molecular Formula |
C11H20FNO4S |
Molecular Weight |
281.3 |
Purity |
95 |
Origin of Product |
United States |
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